molecular formula C19H23N9O4 B11538174 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11538174
M. Wt: 441.4 g/mol
InChI Key: GZJDFROAQLXDAK-UFFVCSGVSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the oxadiazole moiety via condensation reactions.
  • Functionalization of the phenyl ring with ethoxy and hydroxy groups.
  • Final coupling reactions to assemble the complete molecule.

Industrial Production Methods

Industrial production of such complex molecules may involve optimization of reaction conditions to maximize yield and purity. This can include:

  • Use of high-throughput screening to identify optimal catalysts and solvents.
  • Implementation of continuous flow reactors for efficient large-scale synthesis.
  • Purification techniques such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield nitroso or nitro derivatives.
  • Reduction may produce amine derivatives.
  • Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity to alter cellular signaling.

    DNA/RNA: Binding to nucleic acids to interfere with replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Oxadiazole Derivatives: Compounds containing the oxadiazole moiety with various functional groups.

    Hydrazide Derivatives: Molecules with hydrazide functional groups and different aromatic or aliphatic substituents.

Uniqueness

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is unique due to its combination of multiple functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H23N9O4

Molecular Weight

441.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C19H23N9O4/c1-2-31-15-9-12(5-6-14(15)29)10-21-23-19(30)16-13(11-27-7-3-4-8-27)28(26-22-16)18-17(20)24-32-25-18/h5-6,9-10,29H,2-4,7-8,11H2,1H3,(H2,20,24)(H,23,30)/b21-10+

InChI Key

GZJDFROAQLXDAK-UFFVCSGVSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCCC4)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCCC4)O

Origin of Product

United States

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